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(+)-cis-anti-N2-BPDE-dG - 66141-82-0

(+)-cis-anti-N2-BPDE-dG

Catalog Number: EVT-1490298
CAS Number: 66141-82-0
Molecular Formula: C₃₀H₂₇N₅O₇
Molecular Weight: 569.56
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Product Introduction

(-)-cis-anti-Benzo[a]pyrenyl-N2-dG Adduct

Compound Description: This adduct, also referred to as (-)-cis-anti-[BP]dG, is a stereoisomer of (+)-cis-anti-N2-BPDE-dG. It arises from the cis addition of (-)-anti-benzo[a]pyrene diol epoxide [(-)-anti-BPDE] to the N2 position of deoxyguanosine (dG) within a DNA strand . Like its (+) counterpart, (-)-cis-anti-[BP]dG can intercalate into the DNA helix, but it causes displacement of the modified dG into the major groove, in contrast to the minor groove displacement observed with the (+) isomer . This difference in orientation distinguishes the two cis isomers and highlights the influence of stereochemistry on adduct conformation .

Relevance: (-)-cis-anti-Benzo[a]pyrenyl-N2-dG is a stereoisomer of (+)-cis-anti-N2-BPDE-dG, differing in the configuration at the C10 position of the benzo[a]pyrene moiety . This stereochemical difference leads to distinct orientations within the DNA helix, with the (+)-cis isomer displacing the modified dG into the minor groove and the (-)-cis isomer displacing it into the major groove .

(+)-trans-anti-Benzo[a]pyrenyl-N2-dG Adduct

Compound Description: This adduct, also known as (+)-trans-anti-[BP]dG, is a stereoisomer of (+)-cis-anti-N2-BPDE-dG. It results from the trans addition of (+)-anti-BPDE to the N2 position of dG . Unlike the cis adducts, (+)-trans-anti-[BP]dG does not intercalate into the DNA helix but instead resides in the minor groove, with the pyrenyl moiety oriented towards the 5' end of the modified strand . This adduct is significant because it represents the major stable DNA adduct formed in vivo by the environmental carcinogen benzo[a]pyrene .

Relevance: (+)-trans-anti-Benzo[a]pyrenyl-N2-dG is a stereoisomer of (+)-cis-anti-N2-BPDE-dG, differing in the configuration of the epoxide ring opening upon reaction with the dG base . This difference leads to distinct DNA interactions: (+)-trans-anti-[BP]dG adopts a minor groove binding mode, whereas (+)-cis-anti-N2-BPDE-dG intercalates into the helix . This contrast highlights the impact of stereochemistry on adduct conformation and subsequent effects on DNA structure.

(-)-trans-anti-Benzo[a]pyrenyl-N2-dG Adduct

Compound Description: This adduct, also called (-)-trans-anti-[BP]dG, is another stereoisomer of (+)-cis-anti-N2-BPDE-dG formed via trans addition of (-)-anti-BPDE to the N2 of dG . Similar to (+)-trans-anti-[BP]dG, this adduct resides in the minor groove but exhibits an opposite orientation with the pyrenyl moiety pointing towards the 3' end of the modified DNA strand .

Relevance: (-)-trans-anti-Benzo[a]pyrenyl-N2-dG shares the same type of epoxide ring opening (trans) as (+)-trans-anti-[BP]dG but differs in the absolute configuration of the hydroxyl groups at C7 and C8 of the benzo[a]pyrene moiety , making it a diastereomer of (+)-cis-anti-N2-BPDE-dG. While both trans adducts favor the minor groove, their opposite orientations with respect to the modified strand underscore the influence of stereochemistry on the precise positioning of the adduct within the DNA helix.

(+)-trans-anti-BPDE-N6-dA Adduct

Compound Description: This minor adduct arises from the reaction of (+)-anti-BPDE with the N6 position of deoxyadenosine (dA) in DNA . Although less abundant than the major N2-dG adducts, this adduct demonstrates the ability of BPDE to modify other DNA bases besides guanine.

(+)-trans-anti-5-MeCDE-N2-dG Adduct

Compound Description: This adduct results from the trans addition of (+)-anti-5-methylchrysene diol epoxide [(+)-anti-5-MeCDE] to the N2 position of dG . It shares a similar structure with (+)-trans-anti-BPDE-N2-dG, both having a bulky polycyclic aromatic hydrocarbon moiety covalently linked to the N2 of dG.

(-)-trans-anti-5-MeCDE-N2-dG Adduct

Compound Description: This adduct is formed by the trans addition of the (-)-enantiomer of 5-MeCDE to the N2 position of dG . Like its (+) counterpart, it is structurally similar to the BPDE adducts but incorporates the additional methyl group in the bay region of the chrysene moiety.

Acetylaminofluorene-C8-dG Adduct

Compound Description: This adduct is formed by the reaction of the carcinogen N-acetoxy-2-acetylaminofluorene (N-AcO-AAF) with the C8 position of dG. It is frequently used as a standard lesion for comparing the efficiency of nucleotide excision repair (NER), the primary DNA repair pathway responsible for removing bulky adducts .

Relevance: Although structurally different, the acetylaminofluorene-C8-dG adduct serves as a reference point for evaluating the relative NER susceptibility of (+)-cis-anti-N2-BPDE-dG and other BPDE-derived DNA adducts. Notably, (+)-trans-anti-BPDE-N2-dG, a stereoisomer of (+)-cis-anti-N2-BPDE-dG, exhibits significantly lower NER efficiency compared to this standard acetylaminofluorene adduct, highlighting the influence of adduct structure and stereochemistry on repair susceptibility .

Overview

(+)-cis-anti-N2-BPDE-dG is a significant chemical compound derived from benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound results from the metabolic activation of benzo[a]pyrene, leading to its binding with deoxyguanosine, a nucleoside in DNA. The formation of this adduct is critical in studies related to DNA mutations and cancer development, making it a focal point in carcinogenesis research .

Source

Benzo[a]pyrene is commonly found in environmental pollutants such as tobacco smoke, grilled meats, and vehicle exhaust. Its metabolism in the body generates various reactive intermediates, including (+)-cis-anti-N2-BPDE-dG, which can form stable adducts with DNA .

Classification

(+)-cis-anti-N2-BPDE-dG is classified as a DNA adduct and is specifically categorized under polycyclic aromatic hydrocarbon derivatives. Its classification is based on its structural characteristics and the nature of its formation through the interaction with DNA .

Synthesis Analysis

Methods

The synthesis of (+)-cis-anti-N2-BPDE-dG typically involves several key steps:

  1. Oxidation of Benzo[a]pyrene: The initial step involves the oxidation of benzo[a]pyrene by cytochrome P450 enzymes to form benzo[a]pyrene-7,8-diol.
  2. Formation of Epoxide: This diol undergoes further oxidation to produce benzo[a]pyrene-7,8-diol-9,10-epoxide.
  3. Reaction with Deoxyguanosine: The epoxide subsequently reacts with deoxyguanosine to yield (+)-cis-anti-N2-BPDE-dG .

Technical Details

Research indicates that the reaction yields can be optimized through various conditions, including temperature and solvent choice. A notable method involves direct reaction without enzymatic digestion, allowing for a higher yield of up to 45% for the desired adducts .

Molecular Structure Analysis

Structure

The molecular structure of (+)-cis-anti-N2-BPDE-dG features a bulky benzo[a]pyrene moiety attached to the N2 position of deoxyguanosine. This structure is crucial for its interaction with DNA and subsequent biological effects.

Data

The compound has a molecular formula of C20H22N4O4 and a molecular weight of approximately 378.42 g/mol. Its stereochemistry plays a significant role in its mutagenic potential and biological interactions .

Chemical Reactions Analysis

Types of Reactions

(+)-cis-anti-N2-BPDE-dG can participate in various chemical reactions:

  • Oxidation: It can be oxidized further to generate different derivatives.
  • Reduction: Reduction reactions can yield less reactive species.
  • Substitution: The compound can undergo substitution reactions where different nucleophiles replace functional groups on the epoxide .

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles depending on the desired outcome .

Mechanism of Action

The mechanism by which (+)-cis-anti-N2-BPDE-dG exerts its effects involves binding to DNA, forming adducts that disrupt normal base pairing during DNA replication. This interference can lead to mutations due to erroneous incorporation during replication. The primary target is the nucleophilic site at the N2 position of deoxyguanosine, which activates cellular pathways related to DNA repair and cell cycle regulation .

Physical and Chemical Properties Analysis

Physical Properties

(+)-cis-anti-N2-BPDE-dG is typically a solid at room temperature and exhibits solubility in organic solvents. Its physical state can vary based on purity and synthesis conditions.

Chemical Properties

The compound is characterized by its reactivity due to the presence of the epoxide group, which makes it susceptible to nucleophilic attack. It has been shown to have significant mutagenic properties, contributing to its classification as a carcinogen .

Applications

(+)-cis-anti-N2-BPDE-dG serves as an important tool in scientific research, particularly in studies investigating the mechanisms of carcinogenesis and DNA damage repair. It is utilized as a biomarker for exposure to benzo[a]pyrene and other polycyclic aromatic hydrocarbons. Additionally, it aids in understanding the stereoselectivity of metabolic activation processes associated with these compounds .

Structural Characterization of (+)-cis-anti-N2-BPDE-dG

Molecular Architecture and Stereochemical Configuration

(+)-cis-anti-N²-BPDE-dG (CAS 66141-82-0) is a structurally defined DNA adduct formed through covalent bonding between the position of deoxyguanosine (dG) and the C10 position of benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). Its molecular formula is C₃₀H₂₇N₅O₇, with a molecular weight of 569.56 g/mol. The stereochemical designation "(+)-cis-anti" specifies:

  • (+): The enantiomeric form derived from (+)-anti-BPDE
  • cis: Syn orientation of the benzylic hydroxyl group (C9-OH) relative to the C10-guanine bond
  • anti: Trans-diaxial ring opening of the epoxide [1] [6]

The IUPAC name, 9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(((7R,8S,9R,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[pqr]tetraphen-10-yl)amino)-3,9-dihydro-6H-purin-6-one, explicitly defines the chiral centers responsible for its biological activity. Key structural features include:

  • Covalent linkage at the exocyclic amino group () of deoxyguanosine
  • Retention of the pyrenyl residue's planarity for π-stacking interactions
  • Hydroxyl groups at C7, C8, and C9 positions that influence aqueous solubility and hydrogen-bonding potential [1] [6]

Table 1: Atomic-Level Features of (+)-cis-anti-N²-BPDE-dG

Structural ElementSpatial OrientationFunctional Significance
BPDE C10-N²-dG bondCis configurationDetermines helix distortion magnitude
Benzylic hydroxyl (C9-OH)Syn to C10-guanine bondInfluences adduct conformation in DNA duplex
Pyrenyl ring systemPlanar polycyclic frameworkEnables intercalative π-stacking
Deoxyribose moietyanti glycosidic bondMaintains standard sugar puckering (C2'-endo)

Comparative Analysis with Stereoisomers

The stereochemical variations among BPDE-dG adducts profoundly impact their conformational behavior and biological processing:

Conformational Differences

  • (+)-cis-anti vs. (+)-trans-anti*:
  • (+)-cis-anti adopts a base-displaced intercalated conformation, where the pyrenyl ring intercalates into the helix, displacing the modified guanine into the minor groove. In contrast, (+)-trans-anti exhibits minor groove alignment with minimal base displacement [5] [7].
  • Electrophoretic mobility shift assays demonstrate (+)-trans-anti causes greater retardation (indicating significant helix distortion) than (+)-cis-anti in duplex DNA [5].

Repair Susceptibility

  • Nucleotide excision repair (NER) efficiency varies dramatically:
  • (+)-cis-anti and (−)-cis-anti are excised ~10-fold faster than their trans-anti counterparts in human cell extracts [7].
  • This enhanced repair correlates with the base-displaced intercalated conformation, which creates a more recognizable NER substrate.

Mutagenic Profiles

  • Translesion synthesis fidelity:
  • (+)-cis-anti predominantly induces G→T transversions due to preferential adenine misincorporation opposite the adduct by DNA polymerase η [7].
  • (−)-cis-anti exhibits a distinct mutational spectrum, with higher frequencies of frameshift mutations in repetitive sequences [8].

Table 2: Functional Comparison of BPDE-dG Stereoisomers

Adduct TypeDNA ConformationNER EfficiencyDominant MutationHelix Distortion
(+)-cis-antiBase-displaced intercalatedHigh (~10× trans)G→T transversionsModerate
(+)-trans-antiMinor groove alignedLowFrameshiftsSevere
(−)-cis-antiBase-displaced intercalatedHigh (~10× trans)FrameshiftsModerate
(−)-trans-antiMajor groove alignedLowG→A transitionsMild

NMR and X-ray Crystallography Insights into Adduct Conformation

Advanced biophysical techniques have resolved the solution and solid-state structures of (+)-cis-anti-N²-BPDE-dG:

Solution-State NMR Characterization

  • Base displacement: The modified guanine is rotated ~180° into the minor groove, while the pyrenyl ring intercalates between flanking base pairs. This creates a local denaturation bubble spanning 3-4 nucleotides [6] [7].
  • Sugar pucker: The deoxyribose maintains C2'-endo conformation, similar to B-DNA, preventing significant backbone distortion [6].
  • Hydrogen bonding: The -H group participates in weakened hydrogen bonding with the complementary cytosine, explaining replication infidelity [7].

Crystallographic Data

Though X-ray structures of the isolated adduct are limited, crystallography of analogous lesions reveals:

  • Helical parameters: Local unwinding of ~19° and ~2.5 Å helical rise at the lesion site, accommodating the intercalated pyrene [6].
  • Van der Waals contacts: The pyrenyl ring makes extensive hydrophobic contacts with thymine methyl groups and deoxyribose moieties in the minor groove [7].

Isotopic Labeling Strategies

Deuterated analogues ((+)-cis-anti-N²-BPDE-dG-d8; C₃₀H₁₉D₈N₅O₇, MW 577.62) enable precise structural analysis:

  • Deuteration sites: Eight aromatic hydrogens in the benzo[a]pyrene moiety are replaced, creating a +8 Da mass shift for unambiguous MS detection [6].
  • ¹⁵N-labeled versions: [¹⁵N₅]-BPDE-dG permits adduct quantification in biological matrices via HPLC-ESI-MS/MS with selected reaction monitoring (SRM) [6].

Table 3: Key NMR Parameters for (+)-cis-anti-N²-BPDE-dG in Duplex DNA

NMR ParameterValue/ObservationStructural Implication
Modified G chemical shiftδ 8.9 ppm (downfield shift of 1.7 ppm)Loss of Watson-Crick pairing
H8 proton resonanceδ 7.2 ppm (upfield shift of 1.2 ppm)Base stacking disruption
NOE contactsPyrene H9 ↔ Thymine H1' (3.2 Å)Minor groove positioning
³¹P coupling constants = 6.5 Hz at lesion siteStandard phosphodiester backbone conformation

Molecular Dynamics Simulations

  • Base flipping barrier: The energy required for guanine extrusion is ~8 kcal/mol lower in (+)-cis-anti than in (+)-trans-anti, facilitating repair protein access [6] [7].
  • Hydration patterns: The intercalation pocket exhibits reduced water density, suggesting hydrophobic stabilization of the adduct [7].

Properties

CAS Number

66141-82-0

Product Name

(+)-cis-anti-N2-BPDE-dG

Molecular Formula

C₃₀H₂₇N₅O₇

Molecular Weight

569.56

Synonyms

[7R-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)-Guanosine; Benzo[a]pyrene, guanosine deriv.; (+)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene

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